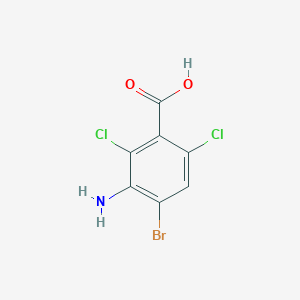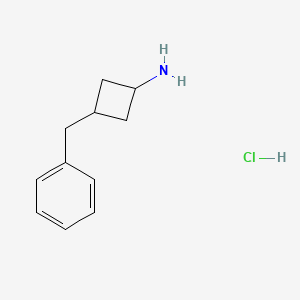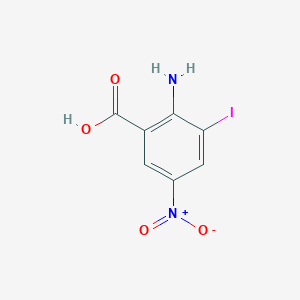![molecular formula C9H16Cl2N2O B1377116 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride CAS No. 1427380-71-9](/img/structure/B1377116.png)
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
Overview
Description
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C(9)H({16})Cl(_2)N(_2)O. It is often used in research settings due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using formaldehyde and a suitable amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated to introduce the ethan-1-ol group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as crystallization or chromatography are employed to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research or pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
- 1-[6-(Aminomethyl)pyridin-3-yl]ethan-1-ol
- 1-[6-(Aminomethyl)-2-ethylpyridin-3-yl]ethan-1-ol
- 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]propan-1-ol
Comparison:
- Structural Differences: Variations in the alkyl groups attached to the pyridine ring or the ethan-1-ol moiety.
- Unique Properties: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly valuable in certain research and industrial contexts.
Properties
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4,7,12H,5,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSLGFDBAKXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)





![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)

![5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole](/img/structure/B1377050.png)



